molecular formula C15H20N2O3 B3001195 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide CAS No. 922905-16-6

2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide

Cat. No. B3001195
CAS RN: 922905-16-6
M. Wt: 276.336
InChI Key: VKXUVELQELGWBM-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide is not fully understood, but it is believed to act on various molecular targets, including the dopamine transporter, serotonin transporter, and sigma-1 receptor. 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has been shown to increase the release of dopamine and serotonin, which may contribute to its neuroprotective and antidepressant effects. 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes, including the regulation of ion channels, calcium signaling, and protein folding.
Biochemical and Physiological Effects:
2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the regulation of ion channels. 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase the release of dopamine and serotonin. Additionally, 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity, which allows for precise targeting of molecular pathways. 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide is also relatively easy to synthesize using the Ugi reaction, which makes it readily available for research purposes. However, one limitation of 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide research, including the development of new synthesis methods, the identification of new molecular targets, and the optimization of its therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide and its potential side effects. The potential applications of 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide in the treatment of various diseases, including neurodegenerative diseases and cancer, also warrant further investigation. Overall, 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has shown significant potential in various fields of medicine and is a promising compound for future research.

Synthesis Methods

2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has been synthesized using various methods, including the Ugi reaction, Buchwald-Hartwig coupling, and Suzuki-Miyaura cross-coupling reaction. The most commonly used method for synthesizing 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide is the Ugi reaction, which involves the reaction between an isocyanide, an aldehyde, an amine, and a carboxylic acid. This method is preferred due to its simplicity, high yield, and versatility.

Scientific Research Applications

2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has shown potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has shown promising results in inhibiting the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In psychiatry, 2-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide has been shown to have anxiolytic and antidepressant effects and can potentially be used in the treatment of anxiety and depression.

properties

IUPAC Name

2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-9-12(16-14(18)10-20-2)6-7-13(11)17-8-4-3-5-15(17)19/h6-7,9H,3-5,8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXUVELQELGWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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